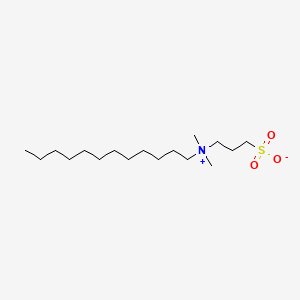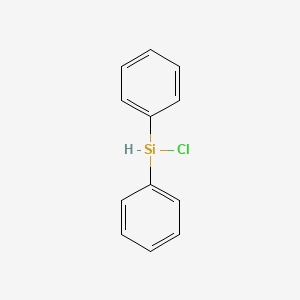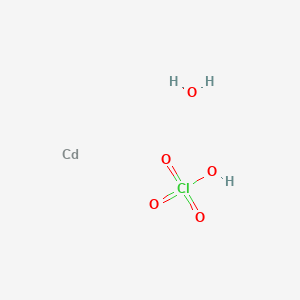
Perchloric acid cadmium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium perchloric acid hydrate is a chemical compound that consists of cadmium, perchloric acid, and water molecules. It is known for its unique properties and applications in various fields of science and industry. The compound is often used in research due to its reactivity and ability to form complexes with other substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium perchloric acid hydrate can be synthesized through a two-step process. In the first step, cadmium carbonate reacts with 60% perchloric acid to form hexahydrated cadmium perchlorate. This product is then recrystallized to obtain the desired compound . In the second step, cadmium perchlorate is mixed with 2,2′-bipyridine in ethanol at room temperature to form the final complex .
Industrial Production Methods: The industrial production of cadmium perchloric acid hydrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. The use of high-purity reagents and precise temperature control are essential for successful industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium perchloric acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with ammonia to form complexes such as [Cd(NH₃)₄]²⁺ . It also reacts with halogens like chlorine and bromine to form cadmium halides .
Common Reagents and Conditions: Common reagents used in reactions with cadmium perchloric acid hydrate include ammonia, halogens, and acids like hydrochloric acid and sulfuric acid. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions with cadmium perchloric acid hydrate include cadmium oxide, cadmium halides, and various cadmium complexes. These products have significant applications in different fields, including electronics and materials science .
Wissenschaftliche Forschungsanwendungen
Cadmium perchloric acid hydrate has numerous applications in scientific research. In chemistry, it is used to study the formation and properties of metal complexes. In biology, it is used to investigate the effects of cadmium on biological systems and to develop methods for cadmium detoxification. In medicine, it is used in research related to heavy metal poisoning and its treatment. Industrially, cadmium perchloric acid hydrate is used in the production of cadmium oxide nanoparticles, which have applications in photodiodes, photovoltaic cells, and transparent electrodes .
Wirkmechanismus
Cadmium perchloric acid hydrate can be compared with other cadmium compounds such as cadmium chloride, cadmium sulfate, and cadmium nitrate. While all these compounds contain cadmium, their reactivity and applications differ. For example, cadmium chloride is commonly used in electroplating, while cadmium sulfate is used in pigments and batteries. Cadmium perchloric acid hydrate is unique due to its ability to form stable complexes and its applications in advanced materials and nanotechnology .
Vergleich Mit ähnlichen Verbindungen
- Cadmium chloride
- Cadmium sulfate
- Cadmium nitrate
These compounds share some similarities with cadmium perchloric acid hydrate but also have distinct properties and uses.
Eigenschaften
IUPAC Name |
cadmium;perchloric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOODDPGJGAPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Cd] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdClH3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10326-28-0 |
Source


|
| Record name | Cadmium perchlorate, hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
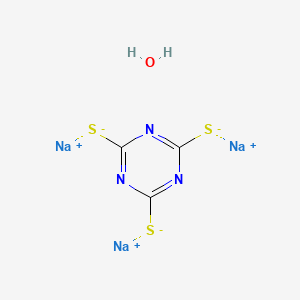
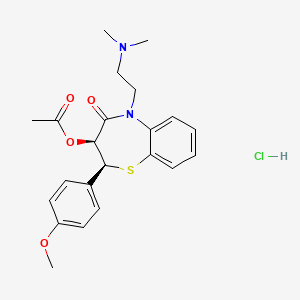
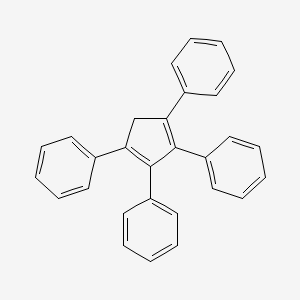
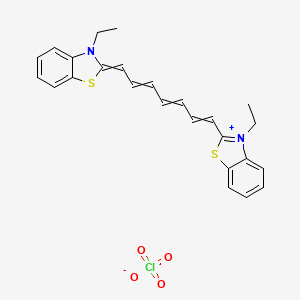
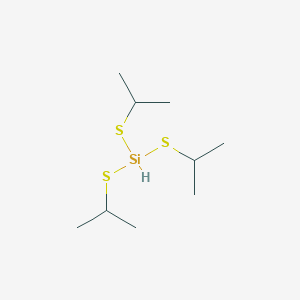
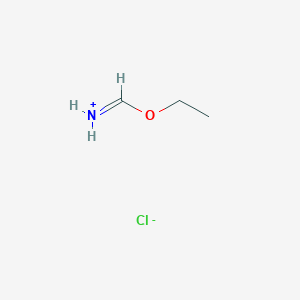
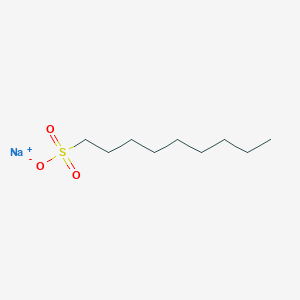
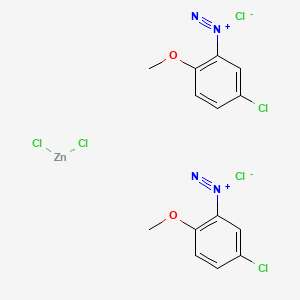
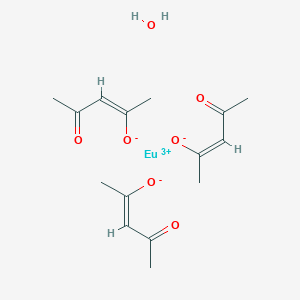

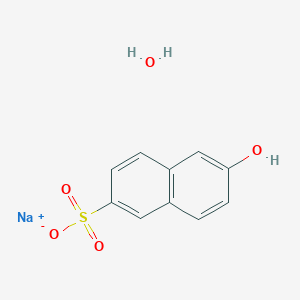
![(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B7801441.png)
